1-(4-fluorophenyl)-4-methyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine
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Overview
Description
1-(4-fluorophenyl)-4-methyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine is a complex organic compound that has garnered attention in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and a pyridinylmethylthio group attached to a pyrazolo[3,4-d]pyridazine core. The presence of these functional groups imparts significant chemical and biological properties to the compound.
Mechanism of Action
Target of Action
Similar compounds have shown promising activity against various cancer cell lines .
Mode of Action
Related compounds have been identified as potent inhibitors of cdk1/cyclin b and have selectivity for the cdk family .
Biochemical Pathways
Related compounds have been found to inhibit cdk1/cyclin b, which plays a crucial role in cell cycle regulation .
Result of Action
Related compounds have shown non-selective broad-spectrum activity almost against all cancer cell lines .
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-4-methyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyridazine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorophenyl group: This is achieved through a substitution reaction using a fluorinated reagent.
Attachment of the pyridinylmethylthio group: This step involves the reaction of the core structure with a pyridinylmethylthio reagent under specific conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing advanced techniques such as microwave irradiation or continuous flow synthesis .
Chemical Reactions Analysis
1-(4-fluorophenyl)-4-methyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions .
Scientific Research Applications
1-(4-fluorophenyl)-4-methyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and bacterial infections.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
1-(4-fluorophenyl)-4-methyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine can be compared with other similar compounds, such as:
1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine: Lacks the pyridinylmethylthio group, which may result in different biological activities.
1-(4-chlorophenyl)-4-methyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine: The substitution of fluorine with chlorine can alter the compound’s reactivity and biological properties.
1-(4-fluorophenyl)-4-methyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine: The position of the pyridinylmethylthio group can influence the compound’s interaction with molecular targets.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-methyl-7-(pyridin-3-ylmethylsulfanyl)pyrazolo[3,4-d]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5S/c1-12-16-10-21-24(15-6-4-14(19)5-7-15)17(16)18(23-22-12)25-11-13-3-2-8-20-9-13/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVAMLOKQVKYNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NN(C2=C(N=N1)SCC3=CN=CC=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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